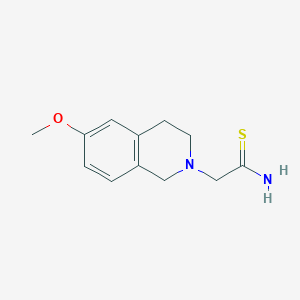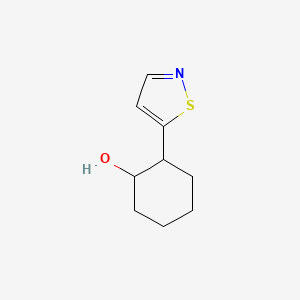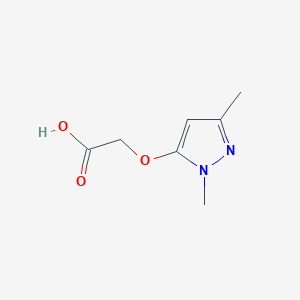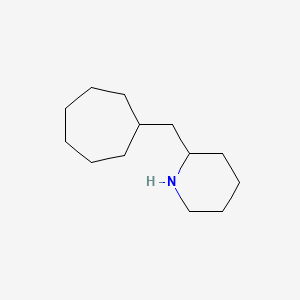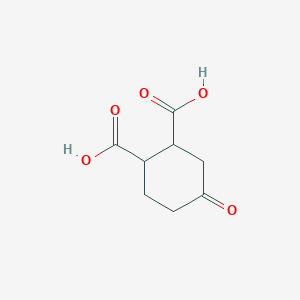![molecular formula C7H14N4O B13286692 {1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13286692.png)
{1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the reaction of ethylamine with a suitable precursor that contains the triazole ring. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition, to form the triazole ring. The reaction conditions often require a copper catalyst and are carried out in a solvent such as water or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
{1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triazole ring would produce a dihydrotriazole derivative.
Scientific Research Applications
Chemistry
In chemistry, {1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making it a valuable scaffold in drug discovery.
Medicine
In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit antimicrobial, antifungal, or anticancer activities, depending on their specific structure and functional groups.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and resistance to degradation.
Mechanism of Action
The mechanism of action of {1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- {1-[2-(methylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol
- {1-[2-(propylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol
- {1-[2-(butylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol
Uniqueness
{1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol is unique due to its specific ethylamino group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different alkyl groups attached to the triazole ring.
Properties
Molecular Formula |
C7H14N4O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
[1-[2-(ethylamino)ethyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C7H14N4O/c1-2-8-3-4-11-5-7(6-12)9-10-11/h5,8,12H,2-4,6H2,1H3 |
InChI Key |
BYMDDPJVMMPYFY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C=C(N=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


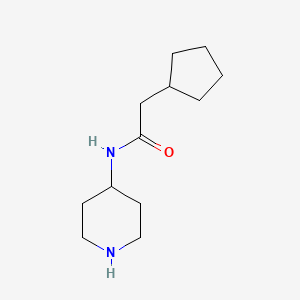
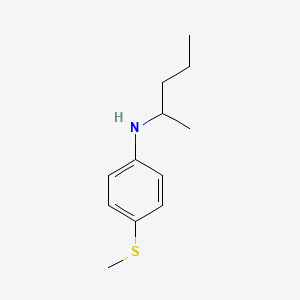
![Hexyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13286615.png)
![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethan-1-ol](/img/structure/B13286623.png)
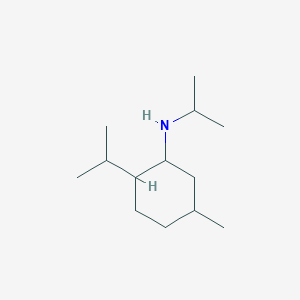
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol](/img/structure/B13286632.png)
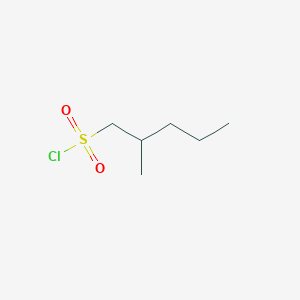
![2-{[(Benzyloxy)carbonyl]amino}-4,4-difluoropentanoic acid](/img/structure/B13286637.png)
